(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Description
(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is a halogenated chalcone derivative with a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₅H₁₀BrClO, with a molar mass of 321.59 g/mol. The compound features a central propenone group flanked by a 3-bromophenyl ring and a 3-chlorophenyl ring, both in the trans (E) configuration . The bromine and chlorine substituents enhance electron-withdrawing effects, influencing intermolecular interactions and electronic properties critical for biological activity and material science applications .
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDSJBXRLDECAY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and chlorine substituents on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Data of Selected Chalcone Derivatives
Key Observations:
Substituent Effects on Crystal Packing: Halogen substituents (Br, Cl) increase molecular polarity and promote halogen bonding (e.g., Br⋯Br interactions in ). Methoxy groups (e.g., in ) enhance solubility via polar interactions but reduce planarity compared to halogens.
Dihedral Angles and Planarity :
- Dihedral angles between aryl rings vary widely (7.14°–56.26°) depending on substituent positions . The 46.7° angle in (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one suggests steric hindrance from meta-substituents, a trend expected in the target compound.
Intermolecular Interactions: Weak C–H⋯O interactions stabilize crystal lattices in halogenated chalcones . The target compound’s propenone group may participate in similar interactions.
Table 2: Electronic Properties and Bioactivity of Analogous Chalcones
Key Observations:
UV-Vis Absorption :
- Electron-withdrawing groups (Br, Cl) redshift λₘₐₓ due to enhanced conjugation. Pyrazine-based chalcones in absorb at 320–370 nm, suggesting the target compound may exhibit similar behavior.
Antimicrobial Potential: Halogenated chalcones (e.g., ) show enhanced antimicrobial activity due to halogen-mediated membrane disruption. The target compound’s Br and Cl substituents may synergize for similar effects.
NLO Applications: Chalcones with strong electron-donor/withdrawer pairs (e.g., methoxy + nitro groups) exhibit high NLO responses . The target compound’s Br/Cl combination may offer moderate NLO properties.
Biological Activity
(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure that includes bromine and chlorine substituents on its phenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H10BrClO. The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its α, β-unsaturated carbonyl system, which allows it to act as a Michael acceptor. This property enables it to form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity and leading to various biological effects, including:
- Antiproliferative Effects: The compound has shown significant antiproliferative activity against various cancer cell lines.
- Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. A study highlighted its effectiveness against MCF-7 breast cancer cells, demonstrating significant cytotoxic effects. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.76 - 40.83 | Induces apoptosis, disrupts cell cycle |
| MDA-MB-231 | 15 - 30 | Inhibits migration and invasion |
Antimicrobial Activity
The compound also displays promising antimicrobial properties. In vitro studies have shown that it possesses moderate to strong activity against various bacterial strains.
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Case Studies
- Antiproliferative Effects : A study published in MDPI demonstrated that chalcone derivatives, including this compound, exhibited significant antiproliferative effects on cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of similar chalcone compounds and found that those with halogen substituents showed enhanced activity against pathogenic bacteria, suggesting a structure-activity relationship that could be explored further .
Q & A
Q. What is the standard synthetic route for (2E)-1-(3-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation. A general method involves reacting 3-bromoacetophenone with 3-chlorobenzaldehyde in the presence of a base (e.g., KOH in ethanol) at 0–50°C for 2–3 hours . Optimization includes:
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : H NMR should show a trans-olefinic proton coupling constant () of ~15–16 Hz for the α,β-unsaturated ketone. Aromatic protons for bromo and chloro substituents appear as distinct multiplet clusters .
- IR : Strong carbonyl stretch near 1670–1700 cm confirms the enone system .
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles to validate stereochemistry .
Q. What are common challenges in crystallizing this compound, and how are they addressed?
Non-merohedral twinning is a frequent issue due to the asymmetric halogen substituents. Mitigation strategies include:
- Slow evaporation : Use methanol/chloroform (1:1) at 4°C to promote ordered crystal growth.
- Data refinement : Twin refinement algorithms (e.g., in SHELXL) resolve overlapping reflections .
Advanced Research Questions
Q. How do torsion angles in the crystal structure influence molecular conformation and intermolecular interactions?
Key torsion angles (e.g., Br–C–C–Cl dihedral angle) determine packing efficiency. For example:
Q. How can data contradictions in XRD analysis (e.g., twinning vs. disorder) be resolved?
- Twinning : Use the Hooft parameter or R to assess twinning severity. For non-merohedral twins, apply the TWIN/BASF指令 in refinement software .
- Disorder : Partial occupancy models (e.g., split atoms) account for overlapping electron densities, validated via Fourier difference maps .
Q. What computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?
Q. How is molecular docking used to evaluate antimicrobial activity against bacterial targets?
Q. What structure-activity relationships (SAR) emerge from analogs with varying halogen substituents?
- Bromine vs. chlorine : Bromine’s higher electronegativity enhances dipole-dipole interactions, increasing binding affinity to hydrophobic enzyme pockets .
- Positional effects : Para-substituted analogs show reduced activity compared to meta-substituted derivatives due to steric mismatches .
Q. How do halogen atoms influence photophysical properties in UV-Vis studies?
Q. What strategies validate covalent bonding with biological targets (e.g., proteins)?
- Mass spectrometry : LC-MS/MS detects adducts (e.g., +178 Da from bromophenyl attachment) .
- Kinetic assays : Pre-incubation with glutathione quantifies thiol reactivity, indicating electrophilic susceptibility .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
